Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS 885278-75-1) is a privileged thiazole scaffold validated by a 91% benchmarked synthetic yield for catalyst screening and reaction optimization. Its computed LogP of 3.9 makes it an ideal positive control for calibrating cell-based permeability assays such as Caco-2 or PAMPA, enabling precise LogP-activity correlation against methyl ester analogs. The 4-bromophenyl moiety provides a critical vector for kinase active-site binding and a handle for downstream Suzuki coupling or ester hydrolysis. Standardized 95% purity across major suppliers ensures reproducible SAR data and reliable lead optimization workflows.

Molecular Formula C12H10BrNO2S
Molecular Weight 312.18 g/mol
CAS No. 885278-75-1
Cat. No. B1521899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-bromophenyl)thiazole-4-carboxylate
CAS885278-75-1
Molecular FormulaC12H10BrNO2S
Molecular Weight312.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
InChIKeySJTSPSRXMTVFAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS 885278-75-1): A Foundation for Thiazole-Based Discovery


Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS 885278-75-1) is a versatile heterocyclic building block central to the synthesis of pharmacologically active thiazoles. It serves as a privileged scaffold for structure-activity relationship (SAR) exploration [1] and is a key intermediate in patented synthetic routes to complex molecules [2]. Its core structure is found in numerous drug discovery programs, with derivatives showing promising antibacterial and anticancer activity [3]. The compound is characterized by a molecular formula of C12H10BrNO2S, a molecular weight of 312.18 g/mol, and a computed XLogP3 of 3.9, indicative of significant lipophilicity [4].

The Cost of Substitution: Why Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate is Not a Commodity


The selection of Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS 885278-75-1) over its analogs is not arbitrary; it is a decision with quantifiable consequences for synthetic yield, purity, and downstream biological activity. While other ethyl or methyl thiazole-4-carboxylates may appear superficially similar, their distinct physicochemical properties and synthetic origins dictate their utility in specific pathways. For instance, the exact positioning of the bromine atom (4- vs. 3-position) is a critical determinant of molecular recognition in biological systems, and even small changes in the ester group (ethyl vs. methyl) can lead to significant differences in reaction kinetics and product stability [1]. Substituting a generic building block without a systematic comparison can lead to failed reactions, lower yields, and ultimately, misleading SAR data.

Quantifiable Differentiation for Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate: A Comparator-Based Guide


Synthetic Efficiency: A Benchmark of 91% Yield for Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate

The synthetic route to Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate is highly efficient, providing a benchmark yield of 91% when prepared from ethyl 3-bromopyruvate and 4-bromothiobenzamide . This yield serves as a quantitative baseline against which any alternative or modified synthetic procedure should be measured. While not a direct head-to-head comparison with all analogs, this established yield provides a critical procurement parameter: the demonstrated efficiency of this specific building block minimizes waste and maximizes material throughput for subsequent reactions, a key factor in both discovery and scale-up settings.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Lipophilicity Advantage: Ethyl Ester (LogP 3.9) vs. Carboxylic Acid (LogP ~2.9) for Membrane Permeability

The choice between an ethyl ester (CAS 885278-75-1) and its corresponding carboxylic acid (CAS 21160-50-9) has a quantifiable impact on lipophilicity, a key determinant of membrane permeability and oral bioavailability. Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate has a computed LogP (XLogP3) of 3.9 [1]. In contrast, the calculated LogP for 2-(4-bromophenyl)thiazole-4-carboxylic acid is approximately 2.9 (derived from analogous 2-arylthiazole-4-carboxylic acids) [2]. This approximate 10-fold difference in partition coefficient dictates that the ethyl ester is significantly more lipophilic, which is advantageous for crossing biological membranes.

Drug Discovery Physicochemical Property ADME

Quantifiable Physicochemical Benchmark: A Defined Melting Point of 89-91 °C for Identity and Purity

Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate is characterized by a specific melting point range of 89-91 °C . This quantitative metric provides a simple, yet powerful, tool for initial identity verification and purity assessment upon receipt. Unlike many structurally related thiazole building blocks that may be oils or have poorly defined melting points, this sharp melting range offers a concrete benchmark. For example, its 3-bromo positional isomer (CAS 786654-97-5) is often described as a solid but without a widely standardized melting point in vendor literature, making it more difficult to quickly verify .

Analytical Chemistry Quality Control Material Science

Halogen Positioning for Target Engagement: The 4-Bromo vs. 3-Bromo Isomer Distinction

The position of the bromine atom on the phenyl ring is a critical determinant of biological activity. A study on related thiazole-based kinase inhibitors demonstrated that the 4-bromo substitution pattern (as in CAS 885278-75-1) was essential for potent target binding, whereas the 3-bromo isomer (CAS 786654-97-5) showed a greater than 10-fold loss in potency (IC50 > 1 µM vs. IC50 < 100 nM) against the target kinase [1]. This stark contrast highlights that the specific molecular geometry of the 4-bromophenyl group is not just a structural feature but a pharmacophoric requirement for interaction with certain biological targets.

Medicinal Chemistry SAR Molecular Pharmacology

Optimal Use Cases for Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate (CAS 885278-75-1)


As a Benchmark Substrate for Optimizing Thiazole-Forming Reactions

The established 91% yield for the synthesis of this compound from ethyl 3-bromopyruvate and 4-bromothiobenzamide provides a quantitative benchmark. Researchers can use this specific compound as a test substrate to screen and optimize new catalysts, solvents, or reaction conditions (e.g., flow chemistry, microwave-assisted synthesis) for thiazole formation. The well-documented yield allows for direct and meaningful comparison of new methodologies against a known standard .

As a Preferred Intermediate for Developing Kinase Inhibitors with a 4-Halophenyl Pharmacophore

Given the strong class-level evidence that the 4-bromophenyl moiety is critical for binding to certain kinase active sites, this compound is the logical starting point for medicinal chemistry programs targeting kinases like c-Abl or similar enzymes. It serves as a direct precursor for further functionalization (e.g., via Suzuki coupling at the bromine site or ester hydrolysis/amidation) to explore SAR while maintaining the essential 4-position geometry for target engagement .

As a Positive Control for Membrane Permeability in ADME Assays

With a computed LogP of 3.9, Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate is an ideal tool compound for calibrating and validating cell-based permeability assays like Caco-2 or PAMPA. Its significant lipophilicity ensures measurable transport, and it can serve as a positive control against which more polar, carboxylic acid-containing analogs (LogP ~2.9) are compared to quantify the impact of the ester prodrug strategy on permeability .

For SAR Studies Exploring the Impact of Ester Group Lipophilicity on Bioactivity

When exploring the structure-activity relationship around a thiazole core, the ethyl ester (CAS 885278-75-1) offers a distinct lipophilicity profile (LogP 3.9) compared to the corresponding methyl ester analog (CAS 1208081-39-3, estimated LogP ~3.5) . Using these two building blocks in parallel allows researchers to systematically probe the effect of subtle lipophilicity changes on in vitro potency and cellular activity, a common and critical step in lead optimization [1].

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